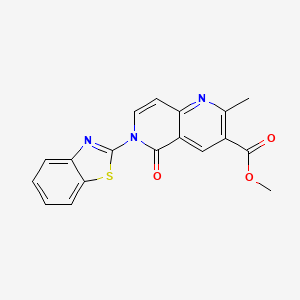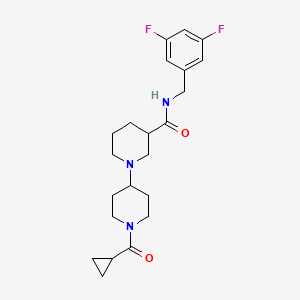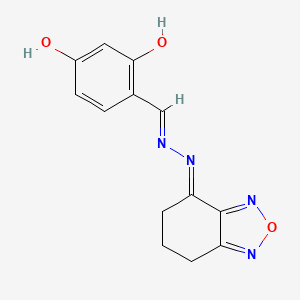![molecular formula C22H27N3O3 B5973593 7-(3-methoxybenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973593.png)
7-(3-methoxybenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-methoxybenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane is a type of spirocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of diazaspiro compounds and has a unique spirocyclic structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 7-(3-methoxybenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane is not fully understood, but it is believed to act through multiple pathways. The compound has been found to inhibit the activity of various enzymes and signaling pathways, including PI3K/Akt and MAPK/ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
7-(3-methoxybenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the production of reactive oxygen species (ROS) in cells. The compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-(3-methoxybenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane in lab experiments is its high potency and selectivity. The compound has been found to exhibit low toxicity and high efficacy in vitro and in vivo. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and costly.
Orientations Futures
There are several future directions for the research on 7-(3-methoxybenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane. One of the areas of interest is the development of new analogs with improved pharmacological properties. Another direction is the investigation of the compound's potential in the treatment of other diseases, such as diabetes and cardiovascular diseases. Further studies are also needed to elucidate the exact mechanism of action of the compound and its potential side effects.
In conclusion, 7-(3-methoxybenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane is a promising compound that has shown potential in the treatment of various diseases. Its unique spirocyclic structure and potent pharmacological properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 7-(3-methoxybenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane involves a multi-step process that requires the use of several reagents and catalysts. The most commonly used method for synthesizing this compound is through the reaction of 3-methoxybenzylamine with 2-isocyanonicotinic acid followed by cyclization with triphosgene. The resulting product is then oxidized to form the final compound.
Applications De Recherche Scientifique
7-(3-methoxybenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been found to exhibit potent anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis.
Propriétés
IUPAC Name |
[9-[(3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(1-oxidopyridin-1-ium-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-28-20-5-2-4-18(14-20)15-23-10-3-8-22(16-23)9-13-24(17-22)21(26)19-6-11-25(27)12-7-19/h2,4-7,11-12,14H,3,8-10,13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVFZAGEJYXYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC3(C2)CCN(C3)C(=O)C4=CC=[N+](C=C4)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[9-[(3-Methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(1-oxidopyridin-1-ium-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(4-fluorophenyl)piperidine](/img/structure/B5973512.png)
![N-(2-chlorobenzyl)-3-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5973527.png)
![1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B5973535.png)
![ethyl 3-{[(1H-indazol-3-ylcarbonyl)amino]methyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B5973542.png)

![N~1~-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-1,1-cyclopropanedicarboxamide](/img/structure/B5973551.png)
![3-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5973554.png)


![2-(4-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5973575.png)
![{1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5973579.png)
![3-methyl-1-(1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1-butanol](/img/structure/B5973584.png)
![3-{[2-(3-pyridinyl)-1-piperidinyl]methyl}-4H-chromen-4-one](/img/structure/B5973607.png)
![1-(2-{[(2,1,3-benzothiadiazol-5-ylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B5973616.png)